2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE
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Overview
Description
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE is a complex organic compound characterized by its benzylsulfanyl and acetamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE typically involves multiple steps:
Formation of Benzylsulfanyl Acetate: This can be achieved by reacting benzyl mercaptan with acetic anhydride under acidic conditions.
Acetamidation: The benzylsulfanyl acetate is then reacted with an appropriate amine to form the acetamido derivative.
Coupling with 4-Ethylphenylbenzamide: The final step involves coupling the acetamido derivative with 4-ethylphenylbenzamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The acetamido group can form hydrogen bonds with various biological molecules, influencing their activity.
Comparison with Similar Compounds
- 2-{2-[2-(BENZYLSULFANYL)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETIC ACID
- 2-{2-[2-(BENZYLSULFANYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL]ACETAMIDO}BENZAMIDE
Uniqueness: 2-[2-(BENZYLSULFANYL)ACETAMIDO]-N-(4-ETHYLPHENYL)BENZAMIDE is unique due to its combination of benzylsulfanyl and acetamido groups, which provide distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(2-benzylsulfanylacetyl)amino]-N-(4-ethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-18-12-14-20(15-13-18)25-24(28)21-10-6-7-11-22(21)26-23(27)17-29-16-19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTCUBDPAWDVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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